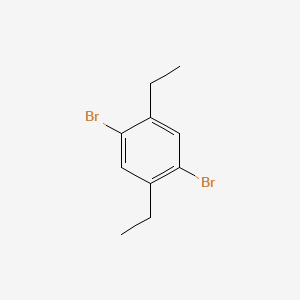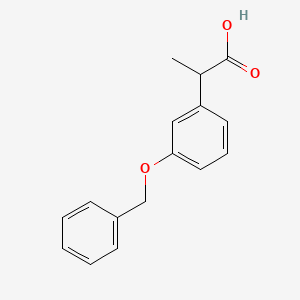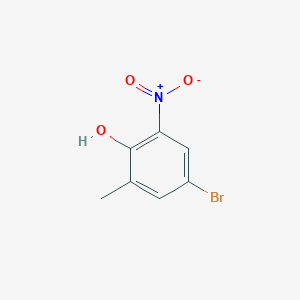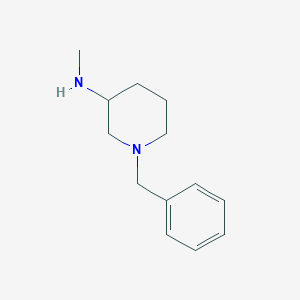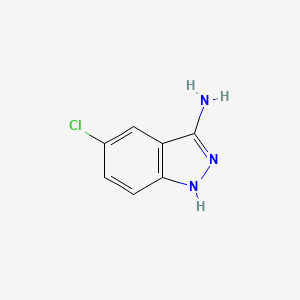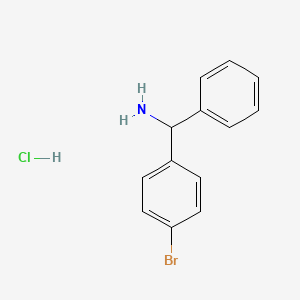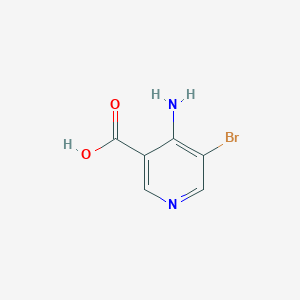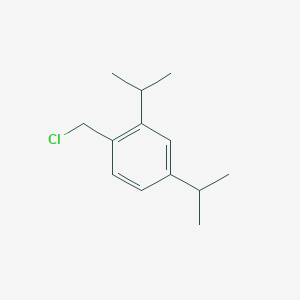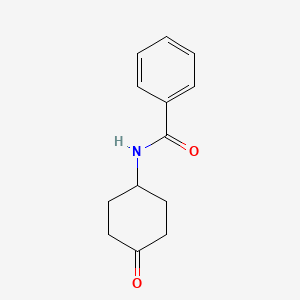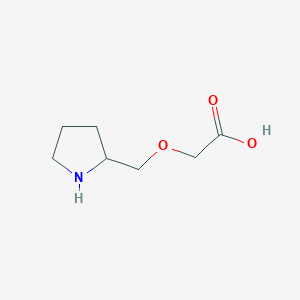
(2-吡咯烷基甲氧基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Pyrrolidinylmethoxy)acetic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a pyrrolidinylmethoxy group
科学研究应用
(2-Pyrrolidinylmethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyrrolidinylmethoxy)acetic acid typically involves the reaction of pyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyrrolidine nitrogen attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of (2-Pyrrolidinylmethoxy)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2-Pyrrolidinylmethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
作用机制
The mechanism of action of (2-Pyrrolidinylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylmethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2-Pyrrolidinyl)acetic acid: Similar in structure but lacks the methoxy group.
(2-Pyrrolidinylmethoxy)propionic acid: Similar but with a propionic acid backbone instead of acetic acid.
(2-Pyrrolidinylmethoxy)butyric acid: Similar but with a butyric acid backbone.
Uniqueness
(2-Pyrrolidinylmethoxy)acetic acid is unique due to the presence of both the pyrrolidinyl and methoxy groups, which can confer distinct chemical and biological properties. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)5-11-4-6-2-1-3-8-6/h6,8H,1-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWHMSPACVTMTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
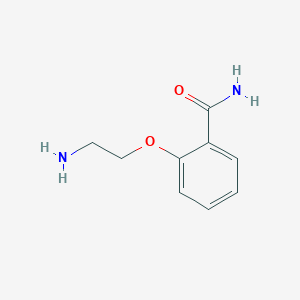
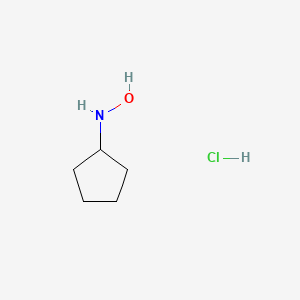
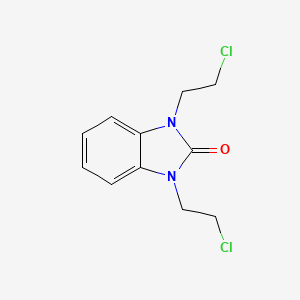
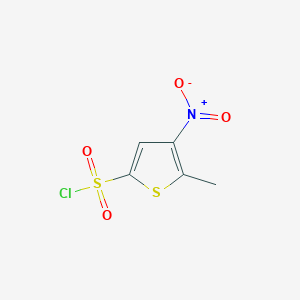
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
